molecular formula C11H9ClFN3O2S B2625279 2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide CAS No. 1774900-76-3

2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2625279
CAS No.: 1774900-76-3
M. Wt: 301.72
InChI Key: GXORVGHGXINBNA-UHFFFAOYSA-N
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Description

2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide is a chemical compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyridine ring substituted with a sulfonamide group and an aniline derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-chloro-3-fluoroaniline with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluoroaniline: A precursor in the synthesis of the target compound.

    Pyridine-3-sulfonyl chloride: Another precursor used in the synthesis.

    Sulfonamides: A class of compounds with similar functional groups and potential biological activities.

Uniqueness

2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by diverse research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C11H10ClFN2O2SC_{11}H_{10}ClFN_2O_2S and a molecular weight of approximately 292.73 g/mol. It features a pyridine ring substituted with a sulfonamide group and a chloro-fluorophenyl moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of sulfonamide compounds exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives display minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDMIC (μg/mL)PathogenMBC (μg/mL)
7b0.22Staphylococcus aureus0.25
100.30Escherichia coli0.35
130.40Klebsiella pneumoniae0.45

These compounds also exhibited significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin . The inhibition of biofilm formation suggests potential applications in treating chronic infections where biofilms are prevalent.

Anticancer Activity

In addition to antimicrobial properties, the compound's analogs have shown promise as anticancer agents. For example, certain derivatives were found to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase in cancer cell lines .

Table 2: Anticancer Activity of Sulfonamide Derivatives

Compound IDIC50 (μM)Cell LineMechanism of Action
512.07HeLaInhibition of tubulin polymerization
23a4.22A549EGFR inhibition
23b6.38MCF-7Induction of apoptosis

The study indicated that these compounds could induce apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .

The biological activity of sulfonamides is primarily attributed to their ability to mimic para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . This mechanism underlies their effectiveness as antibacterial agents.

Case Studies

  • Case Study on Antimicrobial Resistance : A study found that hybrid compounds combining sulfonamide and pyrazole moieties displayed enhanced efficacy against resistant strains of Staphylococcus aureus. These compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to traditional antibiotics .
  • Case Study on Cancer Treatment : In a preclinical trial involving various cancer cell lines, derivatives of the compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity against lung and breast cancer cells . The mechanism involved targeting multiple signaling pathways, including p38MAPK and VEGFR-2.

Properties

IUPAC Name

2-(4-chloro-3-fluoroanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2S/c12-8-4-3-7(6-9(8)13)16-11-10(19(14,17)18)2-1-5-15-11/h1-6H,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXORVGHGXINBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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